molecular formula C15H13N3O2S B5872556 N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide

N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide

Cat. No. B5872556
M. Wt: 299.3 g/mol
InChI Key: DYPPQPVYPPGRKA-UHFFFAOYSA-N
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Description

N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide (BTA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BTA belongs to the family of benzothiadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2), and to inhibit the proliferation of cancer cells. N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide also exhibits good solubility in various solvents, which makes it easy to work with. However, N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide has some limitations, including its low yield during synthesis and its limited water solubility.

Future Directions

There are several future directions for the research on N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide. One potential direction is to explore its potential applications in the field of organic electronics, as it exhibits good electron-transporting properties. Another direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Further studies are also needed to fully understand the mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide and its potential side effects.
Conclusion:
In conclusion, N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide (N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide) is a chemical compound that has potential applications in various fields of scientific research. It exhibits various biological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide has advantages and limitations for lab experiments and has several future directions for research. Further studies are needed to fully understand the mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide and its potential applications.

Synthesis Methods

N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide can be synthesized using various methods, including the reaction of 2-aminothiophenol with 3-methylphenol and chloroacetyl chloride in the presence of a base. Another method involves the reaction of 2-aminobenzenethiol with 3-methylphenol and chloroacetic acid in the presence of a base. The yield of the synthesis method ranges from 50-70%.

Scientific Research Applications

N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess various biological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. N-2,1,3-benzothiadiazol-4-yl-2-(3-methylphenoxy)acetamide has also been shown to have potential applications in the field of organic electronics, as it exhibits good electron-transporting properties.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-4-2-5-11(8-10)20-9-14(19)16-12-6-3-7-13-15(12)18-21-17-13/h2-8H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPPQPVYPPGRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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